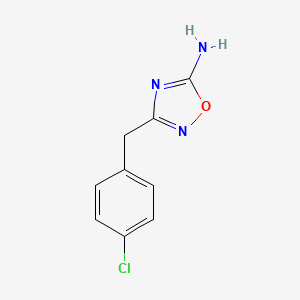

3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. researchgate.netekb.eg Their prevalence is due to their structural diversity and their ability to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as polarity and the capacity for hydrogen bonding, which are crucial for drug-receptor interactions. ekb.eg These scaffolds allow for the fine-tuning of a molecule's properties to enhance its efficacy and pharmacokinetic profile. researchgate.net

Overview of 1,2,4-Oxadiazole (B8745197) Core as a Privileged Scaffold

The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netchemicalbook.com This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.netchemicalbook.com The 1,2,4-oxadiazole core is often used as a bioisostere for ester and amide groups, offering increased metabolic stability. nih.gov Its derivatives have shown a wide spectrum of biological activities.

Historical Context of 1,2,4-Oxadiazole Derivatives in Scientific Inquiry

The journey of 1,2,4-oxadiazoles in science began in 1884, when they were first synthesized by Tiemann and Krüger. ekb.egnih.gov For a long time, these compounds were primarily of academic interest. However, in recent decades, there has been a surge in research exploring their potential applications, particularly in drug discovery. nih.gov This has led to the development of various synthetic methodologies and the discovery of numerous 1,2,4-oxadiazole derivatives with significant biological activities. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3O |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |

InChI Key |

ZRRODNNHLYFTHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NOC(=N2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorobenzyl 1,2,4 Oxadiazol 5 Amine and Analogues

Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Derivatives

The construction of the 1,2,4-oxadiazole core can be broadly categorized into two primary approaches: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. nih.govresearchgate.netresearchgate.net The amidoxime route is often favored due to the ready availability of starting materials and the relative simplicity of the reaction conditions. researchgate.net

The formation of the 1,2,4-oxadiazole ring through cyclization typically involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step. researchgate.netnih.gov This process can be carried out in one or two steps. In the two-step protocol, an O-acylamidoxime intermediate is first isolated and then subjected to cyclization. nih.gov One-pot syntheses, where the O-acylamidoxime is generated and cyclized in situ, have also been developed to improve efficiency. nih.govnih.gov A variety of reagents and conditions can be employed to effect the cyclization, including thermal methods and the use of catalysts. chim.it

Recent advancements have focused on developing milder and more efficient cyclization conditions. For instance, the use of superbases like NaOH/DMSO at room temperature allows for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. nih.gov Oxidative cyclization represents another modern approach, where the heterocyclic ring is formed through the oxidative coupling of N-H and O-H or C-H bonds, often catalyzed by transition metals like copper. nih.gov

Amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles. researchgate.netnih.gov They are typically prepared from the corresponding nitriles by reaction with hydroxylamine. nih.gov The amidoxime then serves as a polynucleophilic species, reacting with various electrophiles to form the heterocyclic ring. nih.gov The versatility of amidoximes allows for the introduction of a wide range of substituents at the 3-position of the 1,2,4-oxadiazole ring.

The general process involves the O-acylation of the amidoxime with a carboxylic acid or its derivative, which is then followed by an intramolecular cyclization to form the 1,2,4-oxadiazole. nih.gov The reactivity of amidoximes is comparable to that of amines, allowing for acylation with a broad spectrum of activated carboxylic acids. nih.gov

A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides. nih.gov This reaction, first described by Tiemann and Krüger, can be improved in terms of efficacy by using catalysts such as TBAF or pyridine. nih.gov The reaction typically proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole. nih.gov In some cases, the reaction can be performed as a one-pot procedure without the isolation of the intermediate. nih.gov The use of microwave irradiation has also been shown to be effective in promoting the heterocyclization of amidoximes with acyl chlorides. nih.gov

For example, the reaction of amidoximes with α-chloroacid chlorides under thermal conditions leads to the formation of 5-(1-chloroalkyl)-1,2,4-oxadiazoles. clockss.org However, in the presence of a strong base, the reaction can take a different course, leading to the formation of 1,2,4-oxadiazin-5-ones. clockss.org

Targeted Synthesis of 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine

While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, its synthesis can be inferred from the general methods described for 1,2,4-oxadiazole formation. A plausible route would involve the reaction of 2-(4-chlorophenyl)acetamidoxime with a suitable reagent to introduce the 5-amino group.

A related compound, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, was synthesized by reacting 4-chlorophenylacetic acid with semicarbazide (B1199961) in the presence of phosphorus oxychloride. ekb.eg This suggests that a similar strategy, perhaps using a different cyclizing agent or starting material, could be employed for the synthesis of the 1,2,4-oxadiazole isomer.

Another potential approach is the [3+2] cycloaddition of a nitrile oxide with a nitrile. researchgate.net In this case, 4-chlorobenzyl nitrile oxide could react with cyanamide (B42294) or a protected derivative to form the desired this compound.

Derivatization Strategies for Structural Modification at Key Positions

The 1,2,4-oxadiazole scaffold allows for structural modifications at both the 3- and 5-positions, enabling the synthesis of a diverse range of analogues for structure-activity relationship studies. chim.itnih.govmdpi.com

The substituent at the 3-position of the 1,2,4-oxadiazole ring is typically introduced from the amidoxime starting material. nih.gov Therefore, modifications to the benzyl (B1604629) moiety of this compound would begin with the synthesis of appropriately substituted 2-phenylacetamidoximes.

For instance, to introduce different substituents on the phenyl ring of the benzyl group, one would start with the corresponding substituted phenylacetic acids. These acids can be converted to their respective nitriles and subsequently to amidoximes. A variety of substituted phenylacetic acids are commercially available or can be synthesized through standard organic reactions.

Further modifications of the benzyl group can be achieved through reactions on the pre-formed 1,2,4-oxadiazole. For example, if the benzyl group contains a functional group amenable to further transformation, such as a nitro or ester group, a wide range of derivatives can be prepared. The synthesis of 2-(aralkylated/arylated/arenylatedthio) 5-benzyl-1,3,4-oxadiazoles demonstrates the feasibility of modifying the benzyl group in a related heterocyclic system. indexcopernicus.com

The following table provides examples of different substituted benzyl groups that could be introduced at the 3-position of the 1,2,4-oxadiazole ring and the corresponding starting materials.

Table 1: Examples of Substituted Benzyl Groups and Corresponding Starting Materials

| Substituted Benzyl Group | Corresponding Phenylacetic Acid |

| 4-Methylbenzyl | 4-Methylphenylacetic acid |

| 4-Methoxybenzyl | 4-Methoxyphenylacetic acid |

| 4-Fluorobenzyl | 4-Fluorophenylacetic acid |

| 3,4-Dichlorobenzyl | 3,4-Dichlorophenylacetic acid |

| 4-Nitrobenzyl | 4-Nitrophenylacetic acid |

Modifications at the 5-Amino Position

The primary amino group at the 5-position of the 1,2,4-oxadiazole ring serves as a versatile handle for chemical modification. Standard amine chemistry can be employed to generate a wide array of derivatives. While literature specifically detailing reactions on this compound is specific, extensive research on analogous 1,3,4-oxadiazole (B1194373) isomers and other 5-amino-1,2,4-oxadiazoles provides a clear roadmap for potential transformations. ekb.egekb.eg

Common modifications include acylation and the formation of urea (B33335) derivatives. ekb.egekb.eg For instance, the reaction of the 5-amino group with various acid chlorides (such as acetyl chloride, benzoyl chloride, or chloroacetyl chloride) in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated compounds. ekb.egekb.eg Similarly, treatment with isocyanates, like phenyl isocyanate, leads to the formation of substituted urea derivatives. ekb.egekb.eg These reactions are fundamental in exploring the chemical space around the core molecule.

A concrete example of such a modification on a closely related structure is the synthesis of 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine, which features an extended alkylamine chain at the 5-position. chemicalbook.com This highlights the feasibility of introducing linker-bearing functional groups at this site.

Table 1: Representative Modifications at the 5-Amino Position of Analogous Oxadiazoles (B1248032)

| Reagent | Product Type | Reference |

|---|---|---|

| Acetyl chloride / Benzoyl chloride | N-Acyl Amide | ekb.egekb.eg |

| Phenyl isocyanate | N-Phenyl Urea | ekb.egekb.eg |

| Chloroacetyl chloride | N-Chloroacetyl Amide | ekb.egekb.eg |

| Alkyl Halides (via multi-step synthesis) | N-Alkyl Amine | chemicalbook.com |

This data is based on reactions performed on analogous oxadiazole structures.

Introduction of Diverse Functional Groups for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For the 1,2,4-oxadiazole class of compounds, SAR investigations have been systematically performed by modifying various positions of the scaffold to enhance properties like antimicrobial activity and to modulate physicochemical characteristics such as bioavailability. nih.govnih.gov

The primary goal of these modifications is often to introduce a diversity of functional groups that can interact with biological targets or alter the molecule's pharmacokinetic profile. For example, in the development of 1,2,4-oxadiazole-based antimicrobial agents, researchers introduced amine and carboxylic acid functional groups. nih.gov These groups are typically ionized at physiological pH, a strategy employed to reduce compound permeability across the small intestine and decrease systemic absorption for targeted action within the gastrointestinal tract. nih.gov

SAR studies on a series of 1,2,4-oxadiazole antibiotics involved extensive variation of the substituent at the 5-position of the oxadiazole ring while keeping the 3-position constant. nih.gov This exploration included the introduction of various functionalities to probe the electronic and steric requirements for activity. nih.gov Although the core at position 3 in these studies was a diphenyl ether moiety, the principles of modification at position 5 are broadly applicable. nih.gov

Table 2: Functional Groups Introduced for SAR Studies on the 1,2,4-Oxadiazole Scaffold

| Modification Strategy | Example Functional Groups | Purpose | Reference |

|---|---|---|---|

| Introduction of Ionizable Groups | Amines, Carboxylic Acids | Reduce permeability, target specific tissues | nih.gov |

| Ring A Variation (at position 5) | Substituted pyrazoles, ethynyl (B1212043) groups | Optimize antibacterial activity (MIC) | nih.gov |

| Linker Variation | Alkyl chains | Position functional groups optimally | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches in Oxadiazole Synthesis

The synthesis of oxadiazole derivatives has benefited significantly from the adoption of advanced synthetic methods and the principles of green chemistry. nih.govscholarsresearchlibrary.com These approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances, aligning with the goals of sustainable chemical production. nih.govresearchgate.net

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. nih.gov In oxadiazole synthesis, microwave irradiation can dramatically reduce reaction times and improve yields for key steps like the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters. nih.gov This method offers enhanced energy efficiency compared to conventional heating. researchgate.net

Ultrasound-Mediated Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, provides another non-conventional energy source. nih.gov This method, sometimes coupled with the use of molecular sieves, can lead to better product yields in shorter reaction times for the synthesis of substituted 1,3,4-oxadiazoles. nih.gov The benefits are attributed to the high-energy intermediates generated through acoustic cavitation. nih.gov

Green Chemistry Approaches: The philosophy of green chemistry focuses on designing chemical processes that are environmentally benign. scholarsresearchlibrary.com Key principles applied to oxadiazole synthesis include:

Use of Safer Solvents and Catalysts: Shifting away from hazardous solvents and reagents towards more environmentally friendly alternatives.

Energy Efficiency: Employing methods like microwave or ultrasound irradiation that reduce energy consumption compared to prolonged conventional refluxing. nih.govresearchgate.net

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. nih.gov

These modern synthetic strategies are crucial for the efficient and sustainable production of this compound and its derivatives, facilitating the rapid generation of compound libraries for biological screening. researchgate.netopenmedicinalchemistryjournal.com

Structure Activity Relationship Sar Studies of 3 4 Chlorobenzyl 1,2,4 Oxadiazol 5 Amine Derivatives

Impact of Substituents on the Chlorophenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring are pivotal in determining the pharmacological profile of a drug molecule. These modifications can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological target.

Positional Isomerism of the Chloro-Substitution

Table 1: Hypothetical Impact of Chloro-Substitution Position on Biological Activity

| Compound | Chloro-Position | Expected Impact on Activity | Rationale |

| 1 | 2-Chloro (ortho) | Potentially altered | May cause steric hindrance or induce a specific conformation for optimal binding. |

| 2 | 3-Chloro (meta) | Potentially different | Modifies electronic distribution and steric profile compared to other isomers. |

| 3 | 4-Chloro (para) | Reference compound | The established substitution pattern for the parent molecule. |

Electron-Donating and Electron-Withdrawing Group Effects

The introduction of additional substituents, whether electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like nitro (-NO2), onto the chlorophenyl ring can fine-tune the biological activity. In various studies of 1,2,4-oxadiazole (B8745197) derivatives, the presence of EDGs has been shown to enhance antiproliferative potency in some cancer cell lines. nih.gov Conversely, the introduction of EWGs has sometimes been associated with a decrease in such activity. nih.gov However, in other contexts, such as the development of antibacterial agents, EWGs like halogens can enhance activity by increasing interaction with the target protein and preventing metabolic hydroxylation. nih.gov For example, in a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, a methoxy group (an EDG) on the second aryl ring resulted in significant anticancer activity. hilarispublisher.com

Table 2: Influence of Electron-Donating and -Withdrawing Groups on Biological Activity

| Compound | Substituent on Phenyl Ring | Group Type | General Observed Effect in Related Series |

| 4a | 4-Fluoro | EWG | Often enhances activity in some series. hilarispublisher.com |

| 4b | 4-Methoxy | EDG | Can increase antiproliferative activity. hilarispublisher.com |

| 4c | 3,4,5-Trifluoro | EWG | Potent activity in some anticancer studies. acs.org |

| 4d | 2,4-Dimethyl | EDG | Can enhance anticancer activity. nih.gov |

Note: This table presents findings from various 1,2,4- and 1,3,4-oxadiazole (B1194373) series to illustrate general trends.

Role of the Benzyl (B1604629) Linker in Ligand-Target Interactions

The benzyl linker, the -CH2- group connecting the chlorophenyl ring to the 1,2,4-oxadiazole core, plays a crucial role in providing the appropriate spatial orientation for the aryl ring to interact with the target. This linker offers a degree of flexibility, allowing the chlorophenyl group to adopt a favorable conformation within the binding site. In the broader context of drug design, modifying such linkers—for instance, by changing their length, introducing rigidity (e.g., through double bonds or cyclopropane (B1198618) rings), or replacing them with other chemical moieties—is a common strategy to optimize ligand-target interactions. For some 1,3,4-oxadiazole derivatives, a methylene (B1212753) linker was found to be important for the activity of certain antibacterial agents. nih.gov

Influence of Modifications at the 5-Amino Group

The 5-amino group of the 1,2,4-oxadiazole ring is a key site for chemical modification to explore the SAR of this class of compounds. This primary amine can act as a hydrogen bond donor, which is often a critical interaction for ligand-receptor binding. Derivatization of this amino group, for instance, through acylation to form amides or reaction with isocyanates to form ureas, can significantly impact biological activity. ekb.eg Such modifications can alter the compound's polarity, size, and hydrogen bonding capacity. For example, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, various substitutions on the amino group led to a range of anticancer activities. nih.gov Similarly, in a study on aminoglycoside antibiotics, modification of an amino group had a significant impact on activity and selectivity. nih.gov

Table 3: Examples of Modifications at the 5-Amino Group in Related Oxadiazole Series

| Parent Compound | Modification at Amino Group | Resulting Functional Group | General Impact on Activity |

| 2-Amino-1,3,4-oxadiazole | Acylation with benzoyl chloride | Amide | Can modulate anticancer activity. nih.gov |

| 2-Amino-1,3,4-oxadiazole | Reaction with phenyl isocyanate | Urea (B33335) | Alters hydrogen bonding potential and lipophilicity. ekb.eg |

| 2-Amino-1,3,4-oxadiazole | Alkylation | Secondary or Tertiary Amine | Can influence biological targeting and potency. |

Note: This table provides examples of common modifications to the amino group on oxadiazole rings and their general effects as detailed in the literature for related compounds.

Stereochemical Considerations in SAR Investigations

Stereochemistry plays a vital role in the biological activity of chiral molecules, as different enantiomers or diastereomers can have vastly different interactions with chiral biological targets like proteins and enzymes. However, the parent compound, 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine, is an achiral molecule as it does not possess any stereocenters and does not have any elements of chirality. Therefore, in the context of this specific molecule, there are no stereochemical considerations such as enantioselectivity or diastereoselectivity. If modifications to the core structure were to introduce a chiral center, for example, by substituting the benzyl linker's methylene group with a methyl group, then the resulting compound would be chiral, and the investigation of its stereoisomers would become a critical aspect of its SAR studies.

Molecular Targets and Mechanistic Investigations of 3 4 Chlorobenzyl 1,2,4 Oxadiazol 5 Amine Analogues

Enzyme Inhibition Studies

Analogues based on the 1,2,4-oxadiazole (B8745197) scaffold have demonstrated inhibitory activity against a wide array of enzymes, highlighting their potential as versatile therapeutic agents.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Several series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for this purpose.

One study detailed a series of 1,2,4-oxadiazole derivatives designed based on the structure of donepezil (B133215), a known AChE inhibitor. nih.gov These compounds were assessed for their ability to inhibit both AChE and BuChE. Notably, some of the synthesized analogues showed a higher selectivity towards BuChE. nih.gov The most potent and selective BuChE inhibitor from this series was compound 6n , featuring a chlorine and a methyl group, which recorded an IC₅₀ value of 5.07 µM. nih.govrsc.org

In another investigation, a novel series of 1,2,4-oxadiazole-based derivatives demonstrated potent AChE inhibitory activity, with several compounds showing greater potency than the reference drug donepezil (IC₅₀ = 0.123 μM). researchgate.net Specifically, compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b had IC₅₀ values ranging from 0.0158 to 0.121 μM. researchgate.net The same series generally showed lower activity against BuChE, with compounds 4b and 13b being the most effective with IC₅₀ values of 11.50 and 15 μM, respectively. researchgate.net A separate study corroborated these findings, with eleven different 1,2,4-oxadiazole derivatives showing excellent AChE inhibition (IC₅₀ values from 0.00098 to 0.07920 µM), far exceeding the potency of donepezil. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6n | BuChE | 5.07 | nih.govrsc.org |

| Compound 2b | AChE | 0.0158 - 0.121 | researchgate.net |

| Compound 4b | BuChE | 11.50 | researchgate.net |

| Compound 13b | BuChE | 15.00 | researchgate.net |

| Donepezil (Reference) | AChE | 0.123 | researchgate.net |

| Rivastigmine (Reference) | BuChE | 5.88 | researchgate.net |

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and for dysregulating the host's immune response, making it a prime target for antiviral agents. tandfonline.commdpi.com The 1,2,4-oxadiazole scaffold has been successfully repurposed to develop potent SARS-CoV-2 PLpro inhibitors. tandfonline.com

In a screening of newly synthesized oxadiazole derivatives, several compounds showed moderate to high inhibitory activity against PLpro at a concentration of 10 μM. tandfonline.com The most active compound, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) , exhibited 58.6% inhibition and was found to have a balanced dual inhibitory potential against both SARS-CoV-2 PLpro (IC₅₀ = 7.197 μM) and the spike protein's receptor-binding domain (RBD). tandfonline.com

Further design and synthesis efforts based on the known PLpro inhibitor GRL0617 led to a series of 1,2,4-oxadiazole derivatives with enhanced enzymatic inhibition. mdpi.comnih.gov Compounds 13f and 26r from this series demonstrated significant PLpro inhibition with IC₅₀ values of 1.8 μM and 1.0 μM, respectively, and also showed antiviral activity against SARS-CoV-2. mdpi.comnih.gov

| Compound | Inhibition (%) @ 10 µM | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5 | 58.6 | 7.197 | tandfonline.com |

| Compound 17 | 35.1 | N/A | tandfonline.com |

| Compound 13f | N/A | 1.8 | mdpi.comnih.gov |

| Compound 26r | N/A | 1.0 | mdpi.comnih.gov |

Kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial targets in cancer therapy due to their role in angiogenesis and cell proliferation. nih.govdigitellinc.com Oxadiazole analogues have been investigated as inhibitors of these pathways.

A computational study evaluated a series of 1,3,4-oxadiazole (B1194373) derivatives for their potential to inhibit VEGFR-2 and EGFR. nih.govwikipedia.orgresearchgate.net The results indicated that these compounds were more selective for VEGFR-2. The most promising compound, 7j , had a calculated binding energy of -48.89 kJ/mol and an estimated IC₅₀ of 0.009 µM for VEGFR-2, suggesting high potency. nih.govwikipedia.orgresearchgate.net In contrast, the binding energies for EGFR were significantly weaker. nih.govwikipedia.orgresearchgate.net

Another study focused on 1,2,4-oxadiazole/quinazoline-4-one hybrids as multi-target inhibitors. digitellinc.com The results showed that antiproliferative activity and inhibition of EGFR were sensitive to the substitution pattern on both the quinazoline (B50416) and oxadiazole rings. Specifically, a chloro substitution on the phenyl group of the 1,2,4-oxadiazole moiety led to increased activity. digitellinc.com Additionally, a novel fluorinated pyrazolo[3,4-d]pyrimidine derivative incorporating a 1,2,5-oxadiazole-2-oxide (furoxan) scaffold, compound 12b , showed potent and selective inhibition of VEGFR-2 with an IC₅₀ of 0.09 µM, comparable to the reference drug sorafenib. nih.gov

| Compound | Target Kinase | Binding Energy (kJ/mol) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 7j (1,3,4-oxadiazole) | VEGFR-2 | -48.89 | 0.009 (Estimated) | nih.govwikipedia.orgresearchgate.net |

| Compound 7j (1,3,4-oxadiazole) | EGFR | -33.23 | N/A | nih.govwikipedia.orgresearchgate.net |

| Compound 12b (1,2,5-oxadiazole-2-oxide) | VEGFR-2 | N/A | 0.09 | nih.gov |

The inhibitory profile of oxadiazole analogues extends to other important enzyme systems.

Monoamine Oxidase-B (MAO-B): As part of a multi-target approach to Alzheimer's disease, 1,2,4-oxadiazole derivatives have been identified as MAO-B inhibitors. researchgate.netnih.gov In one study, compounds 2b and 2c showed potent MAO-B inhibition with IC₅₀ values of 74.68 μM and 225.48 μM, respectively, which was more potent than the reference compound biperiden (B1667296). researchgate.net A later study identified derivatives 3b and 4c as excellent MAO-B inhibitors, also surpassing biperiden in potency. nih.gov

Cyclooxygenase-2 (COX-2): Research into 1,3,4-oxadiazole derivatives has identified potent and selective COX-2 inhibitors. tmrjournals.com Compounds with methylsulfonyl moieties demonstrated high selectivity for COX-2, with IC₅₀ values in the sub-micromolar range (0.48-0.89 µM). tmrjournals.com While research on 1,2,4-oxadiazoles as COX inhibitors is less common, one study described benzoxazole (B165842) derivatives containing a 1,2,4-oxadiazole moiety that showed activity against COX-2, with compound 35 having an IC₅₀ of 4.83 μM. rsc.org

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism and a target for treating gout and hyperuricemia. wikipedia.org A series of 14 oxadiazole derivatives were designed based on known XO inhibitors, and five of these compounds displayed significant inhibitory activity at concentrations below 10 μmol·L⁻¹. wikipedia.org

Oxadiazole analogues have been investigated for their ability to interfere with enzymes central to DNA replication and maintenance, which are critical targets in cancer therapy.

Topoisomerase: While direct studies on 1,2,4-oxadiazoles as topoisomerase inhibitors are limited, furanolabdanoid-based 1,2,4-oxadiazoles have been synthesized and evaluated for cytotoxic activity, a common outcome of topoisomerase inhibition. rsc.org

Thymidylate Synthase (TS): The isomeric 1,3,4-oxadiazole scaffold has been successfully incorporated into potent TS inhibitors. nih.gov In one study, new eugenol-based 1,3,4-oxadiazole analogues were developed, with compounds 9 and 17 showing potent TS inhibition with IC₅₀ values of 0.61 μM and 0.56 μM, respectively, significantly outperforming the chemotherapeutic agent pemetrexed. researchgate.net Another report found a 1,3,4-oxadiazole derivative, compound 76 , to be a highly potent human TS inhibitor with an IC₅₀ of 0.62 μM. nih.gov

Telomerase: Telomerase is an enzyme crucial for cancer cell immortality and is a significant anticancer target. beilstein-journals.org The 1,3,4-oxadiazole ring is considered a promising scaffold for developing telomerase inhibitors. nih.govbeilstein-journals.org Studies have shown that 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety can exhibit potent telomerase inhibitory activity, with some compounds having IC₅₀ values below 1 µM. mdpi.com These compounds were found to reduce the expression of dyskerin, a key component of the telomerase complex. mdpi.com

Receptor Modulation Activities

In addition to enzyme inhibition, 1,2,4-oxadiazole analogues have been shown to modulate the activity of various cell surface receptors. The 1,2,4-oxadiazole scaffold is used in the development of agonists and antagonists for several receptor types, including muscarinic receptors and 5-hydroxytryptamine (5-HT) receptors.

A notable example is the development of 1,2,4-oxadiazole derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). tmrjournals.com A series of these compounds displayed mGlu4 PAM activity with EC₅₀ values in the range of 282–656 nM. tmrjournals.com The most potent compound, 52 (N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide) , was found to be selective for group III mGlu receptors and demonstrated antipsychotic-like properties in preclinical models. tmrjournals.com

Acetylcholine (B1216132) Receptor Interactions

While the primary focus of research on 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine analogues has been on mGlu receptors, the broader class of 1,2,4-oxadiazoles has been investigated for interactions with other receptor systems, including acetylcholine receptors. It is important to note that this information is based on analogues and does not directly describe the specific compound of interest.

In a different biological context, another study explored the nematicidal activity of 1,2,4-oxadiazole derivatives. The findings suggested that the mechanism of action for some of these compounds, such as 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, was related to their effect on the acetylcholine receptor of the nematode Bursaphelenchus xylophilus. d-nb.info This indicates that the 1,2,4-oxadiazole scaffold can interact with acetylcholine receptors, although the specific nature of this interaction in mammalian systems, and for the specific analogues of this compound, remains an area for further investigation.

Investigation of Intracellular Signaling Pathways Modulated by the Compound

The modulation of the mGlu4 receptor by analogues of this compound initiates a cascade of intracellular signaling events. The mGlu4 receptor is a member of the group III metabotropic glutamate receptors, which are canonically coupled to the Gi/o family of G-proteins. tandfonline.com Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The positive allosteric modulators of the 1,2,4-oxadiazole class enhance the effect of glutamate on this signaling pathway.

Beyond the canonical cAMP pathway, research suggests the possibility of more complex and biased signaling. Studies have shown that the co-activation of a Gi/o-coupled receptor, like mGlu4, with a Gq-coupled receptor can lead to a biased signaling output. For instance, the concomitant activation of the mGlu4 receptor and the H1 histamine (B1213489) receptor (a Gq-coupled receptor) can dramatically potentiate intracellular calcium mobilization, a pathway not typically associated with mGlu4 activation alone. nih.gov This potentiation of calcium signaling by histamine does not extend to the inhibition of cAMP, suggesting a biased signaling mechanism. nih.gov The inclusion of mGlu4 PAMs in such a system can further enhance this biased signaling towards calcium-dependent pathways. nih.gov This highlights that the intracellular signaling modulated by these compounds can be context-dependent, influenced by the co-expression and co-activation of other receptors.

Elucidation of Specific Binding Modes through Experimental Approaches

The precise manner in which analogues of this compound bind to their molecular targets is a subject of ongoing investigation, primarily through computational methods. Experimental elucidation of the binding mode of these specific 1,2,4-oxadiazole derivatives to the mGlu4 receptor is not yet extensively documented in publicly available literature.

Structure-activity relationship (SAR) studies of 1,2,4-oxadiazole derivatives have provided some insights into the structural requirements for activity at the mGlu4 receptor. For instance, the presence of a picolinamide (B142947) fragment on one side of the 1,2,4-oxadiazole core has been identified as a key pharmacophoric element for allosteric modulation. nih.gov Variations in the substituents on the central aryl ring and the other side of the oxadiazole moiety have been shown to influence potency. nih.gov

While direct experimental evidence such as X-ray co-crystal structures of these specific analogues with the mGlu4 receptor is not available, the broader field of GPCR allosteric modulation relies on techniques like site-directed mutagenesis to identify key amino acid residues involved in ligand binding. For other mGlu receptors, mutagenesis studies have been instrumental in mapping the allosteric binding sites. Such experimental approaches will be crucial to validate the computationally predicted binding modes and to fully elucidate the specific molecular interactions that govern the activity of this compound analogues at the mGlu4 receptor.

Pre Clinical Biological Evaluations in in Vitro and in Vivo Models

Antimicrobial Activity Assessments

Comprehensive searches of scientific databases and literature did not reveal any specific studies evaluating the antimicrobial activity of 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine. While the broader family of oxadiazole derivatives has been investigated for such properties, no data was found for this specific compound.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Gram-negative bacteria)

There are no specific data available in the reviewed scientific literature regarding the antibacterial efficacy of this compound against Staphylococcus aureus or any Gram-negative bacteria.

Antifungal and Antiparasitic Efficacy (e.g., against Leishmania infantum)

No specific studies on the antifungal or antiparasitic activity of this compound, including its efficacy against Leishmania infantum, were identified in the public scientific literature.

Antiviral Activity (e.g., against SARS-CoV-2)

There is no available research data on the antiviral activity of this compound, including any potential efficacy against SARS-CoV-2.

Anticancer Potential in Cell Lines and Animal Models

Specific investigations into the anticancer potential of this compound in either in vitro cell line studies or in vivo animal models have not been reported in the available scientific literature. While related oxadiazole compounds have been explored for their cytotoxic and antitumor properties, these findings are not specific to the requested molecule.

Cytotoxicity Studies in Cancer Cell Lines

No specific data from cytotoxicity studies of this compound in any cancer cell lines have been published in the reviewed scientific literature.

Antitumor Activity in Murine Models

There are no reports available in the scientific literature detailing the evaluation of the antitumor activity of this compound in any murine models.

Mechanisms of Cell Death Induction

Currently, there is a lack of specific published research detailing the precise mechanisms of cell death induced by this compound. While the broader class of oxadiazole derivatives has been investigated for their ability to induce apoptosis and other forms of cell death in various cell types, specific data for this compound, such as the activation of caspases, modulation of Bcl-2 family proteins, or induction of cell cycle arrest, are not available in the current body of scientific literature.

Antiproliferative Effects

The potential of this compound as an antiproliferative agent has been a subject of preliminary investigation. Studies on structurally related compounds containing the 1,2,4-oxadiazole (B8745197) core have demonstrated cytotoxic activity against a range of cancer cell lines. However, specific data, including IC50 values for this compound against various cancer cell lines, are not yet publicly available. Research in this area is ongoing to determine its spectrum of activity and potency.

Nematocidal Activity in Agricultural Pest Models

The evaluation of this compound for nematocidal properties against agricultural pests is an emerging area of interest. The 1,2,4-oxadiazole scaffold is present in some compounds with known activity against plant-parasitic nematodes. However, specific studies detailing the efficacy of this compound against key agricultural nematode pests, such as root-knot nematodes (Meloidogyne spp.), have not been published. Therefore, data on its LC50 values and its potential as a novel nematicide are not currently available.

Investigation of Metabolic Stability in Preclinical Systems

The metabolic stability of a compound is a critical parameter in preclinical development. This is often assessed using in vitro models such as liver microsomes or hepatocytes to predict its in vivo half-life. While general methodologies for assessing the metabolic stability of chemical compounds are well-established, specific data on the metabolic stability of this compound in human or other species' liver microsomes have not been reported in the available scientific literature.

In Vitro and In Vivo Efficacy in Disease Models (e.g., MRSA infection, Leishmaniasis)

The therapeutic potential of this compound has been considered for infectious diseases, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Leishmania species. A structurally related compound, 3-(4-chlorophenyl)-5-(thiocyanatomethyl)-1,2,4-oxadiazole, has shown some activity in a murine model of visceral leishmaniasis, where it reduced liver parasitemia. However, for this compound itself, there is no published data on its in vitro minimum inhibitory concentrations (MICs) against MRSA or its efficacy in animal models of MRSA infection. Similarly, specific in vitro or in vivo data on its activity against Leishmania parasites are not available.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. dntb.gov.ua It is a cornerstone of structure-based drug design, helping to elucidate the binding mode of a ligand within the active site of a protein.

Molecular docking simulations are employed to predict the binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), and the binding orientation of a ligand within a target's active site. For instance, in studies of various 1,2,4-oxadiazole (B8745197) derivatives, docking has been used to identify potential biological targets and to rank compounds based on their predicted binding strength.

Interactive Table: Example Docking Scores of Related Oxadiazole Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin (PDB ID: 5LYJ) | -8.030 | nih.gov |

This table presents data for structurally related oxadiazole compounds to illustrate the application of molecular docking.

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are essential for the ligand's activity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in a study of 1,3,4-oxadiazole (B1194373) derivatives as tubulin inhibitors, docking simulations revealed that a highly active compound was situated within a hydrophobic cavity surrounded by key residues such as Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316. nih.gov Similarly, research on imidazo[2,1-b] nih.govbindingdb.orgnih.govthiadiazole derivatives, which are structurally related to oxadiazoles (B1248032), identified strong hydrogen bonding with residues S280 and Y282, and hydrophobic interactions with A230, K232, L260, V219, A350, L340, and I211 within the kinase domain of the TGF-β type I receptor. nih.gov These insights are vital for designing new molecules with improved binding affinity and specificity.

Interactive Table: Key Amino Acid Interactions for Related Oxadiazole Scaffolds

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Tubulin | Leu252, Ala250, Cys241, etc. | Hydrophobic | nih.gov |

| Imidazo[2,1-b] nih.govbindingdb.orgnih.govthiadiazole derivatives | TGF-β type I receptor kinase | S280, Y282 | Hydrogen Bonding | nih.gov |

This table provides examples of interacting residues for related heterocyclic compounds to demonstrate the type of information gained from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In the absence of specific QSAR models for 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine, research on broader classes of 1,2,4-oxadiazole derivatives showcases the development of predictive QSAR models. For instance, a 3D-QSAR study on 120 derivatives of 1,2,4-oxadiazoles as Sortase A inhibitors led to the development of a predictive model with good statistical significance. nih.gov These models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. A study on 102 members of the oxadiazole class of antibacterials also utilized ligand-based 3D-QSAR analyses to build predictive models. nih.gov

QSAR studies identify key physicochemical descriptors that influence the biological activity of the compounds. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). In a 3D-QSAR study of 1,2,4-oxadiazole derivatives, contour maps were generated that defined favored and disfavored regions for steric and electrostatic properties, guiding future modifications to the molecular structure to enhance activity. nih.govnih.gov The analysis revealed that a hydrophobic substituent was crucial for activity in a specific region of the molecule. nih.gov

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic and safety profiles of a compound, thereby reducing the likelihood of late-stage failures. For a given compound like this compound, these computational models would typically assess a range of physicochemical and pharmacokinetic properties.

While specific research on this compound is absent, a hypothetical analysis would involve calculating properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to evaluate the compound's potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five. Furthermore, predictive models would be employed to estimate its absorption rates, potential to cross the blood-brain barrier, interaction with metabolic enzymes (like cytochrome P450 isoenzymes), and potential for various toxicities.

Without dedicated studies, no verifiable data table for the ADMET profile of this compound can be presented.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. Had this compound been identified as a hit from such a screening, it would undergo a process of lead optimization to improve its potency, selectivity, and ADMET properties.

This optimization process is heavily reliant on computational methods. Structure-activity relationship (SAR) studies would be conducted by creating a library of virtual analogs of the lead compound. Molecular docking simulations would then be used to predict the binding affinity and orientation of these analogs within the active site of the target protein. This allows researchers to understand how modifications to the this compound structure—for instance, altering the position of the chlorine atom on the benzyl (B1604629) ring or substituting the amine group—could enhance its biological activity.

However, no published studies document the use of this compound in a virtual screening campaign or as a subject of computational lead optimization. The absence of such research means that there are no specific findings to report on its potential targets or the structural modifications that have been computationally explored to enhance its profile as a drug candidate.

Advanced Characterization Techniques in Oxadiazole Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular structure of "3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine". By examining the interaction of the molecule with electromagnetic radiation, various spectroscopic methods can probe different aspects of its structure, from the proton and carbon framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for "this compound" is not widely published, the expected chemical shifts can be predicted based on data from analogous structures, such as substituted benzyl-oxadiazoles and other 1,2,4-oxadiazole (B8745197) derivatives. rsc.orgnih.govresearchgate.net

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the 4-chlorobenzyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern.

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge connecting the phenyl ring and the oxadiazole ring would likely be observed, typically in the range of δ 4.0-5.6 ppm. rsc.org

Amine Protons (-NH₂): The two protons of the primary amine group attached to the oxadiazole ring would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure.

Oxadiazole Carbons: The two carbon atoms within the 1,2,4-oxadiazole ring (C3 and C5) are highly characteristic and are expected to resonate at the downfield end of the spectrum, typically between δ 160-180 ppm. researchgate.netnih.gov The carbon attached to the amine group (C5) would likely be more deshielded than the carbon attached to the benzyl (B1604629) group (C3).

Aromatic Carbons: The carbons of the 4-chlorophenyl ring would appear in the typical aromatic region (δ 120-140 ppm). The carbon atom bonded to the chlorine (C-Cl) and the carbon attached to the methylene group would have distinct chemical shifts from the other aromatic carbons.

Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group is expected to appear in the aliphatic region, typically around δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous compounds reported in the literature.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amine (-NH₂) | Broad Singlet | N/A |

| Methylene (-CH₂-) | ~4.0 - 5.6 (s) | ~30 - 40 |

| Aromatic (C₆H₄) | ~7.0 - 7.5 (d, d) | ~120 - 140 |

| Oxadiazole (C3) | N/A | ~160 - 170 |

| Oxadiazole (C5) | N/A | ~170 - 180 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands confirming its key structural features. researchgate.netnih.govpressbooks.pub

N-H Stretching: The amine group (-NH₂) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically display two bands in this region corresponding to symmetric and asymmetric stretching. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the oxadiazole ring would produce a sharp absorption band around 1610-1660 cm⁻¹. researchgate.net

C-O-C Stretching: The ether-like C-O-C linkage within the oxadiazole ring typically shows strong absorptions in the 1000-1250 cm⁻¹ range. researchgate.netresearchgate.net

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methylene (-CH₂) | C-H Stretch | < 3000 |

| Oxadiazole Ring | C=N Stretch | 1610 - 1660 |

| Oxadiazole Ring | C-O-C Stretch | 1000 - 1250 |

| Aryl Halide | C-Cl Stretch | 700 - 800 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For "this compound" (molecular formula C₉H₈ClN₃O), the expected molecular weight is approximately 209.63 g/mol . ekb.eg

In a typical mass spectrum using electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 210. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a second peak [M+2+H]⁺ at m/z 212 having roughly one-third the intensity of the [M+H]⁺ peak. miamioh.edu

Common fragmentation pathways for benzyl-substituted oxadiazoles (B1248032) often involve cleavage of the benzylic bond. researchgate.netelectronicsandbooks.comresearchgate.net A significant fragment ion would likely correspond to the chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125. Other fragments could arise from the cleavage and rearrangement of the oxadiazole ring itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously confirm the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov For novel compounds like "this compound," obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its structure.

Table 3: Representative Crystallographic Data Parameters This table shows the type of data obtained from an X-ray crystallography experiment, not experimental data for the title compound.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. chemaxon.comyoutube.com This data is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. The experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are compared against the theoretically calculated values based on the molecular formula (C₉H₈ClN₃O). eurekajournals.com A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. youtube.com

Table 4: Calculated Elemental Composition of this compound (C₉H₈ClN₃O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 51.56 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.85 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.91 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 20.05 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.63 |

| Total | 209.636 | 100.00 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Broader Research Applications and Future Directions for 3 4 Chlorobenzyl 1,2,4 Oxadiazol 5 Amine Research

Development as Chemical Probes for Biological Systems

The development of 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine and its analogues as chemical probes represents a promising future direction. Chemical probes are essential tools for dissecting complex biological systems. The 1,2,4-oxadiazole (B8745197) scaffold has been successfully utilized to create such probes. For instance, researchers have developed biotin-labeled and fluorescein-based probes from 1,2,4-oxadiazole derivatives to identify protein targets. acs.org One study successfully used this approach to reveal that Rpn6, a subunit of the 26S proteasome, is a target for a class of 1,2,4-oxadiazole-based Nrf2 activators, elucidating a novel mechanism of action. acs.org

Given this precedent, this compound could be functionalized to create tailored probes. By attaching reporter tags like biotin (B1667282) or fluorescent dyes, these molecules could be used in affinity chromatography and other pull-down assays to identify and validate novel biological targets, thereby illuminating new therapeutic pathways.

Potential in Agrochemical Research (e.g., Nematocides)

The 1,2,4-oxadiazole ring is a core component of several compounds with significant agrochemical applications, particularly as nematocides. mdpi.comtandfonline.com Plant-parasitic nematodes cause substantial annual losses in global agriculture. tandfonline.com Research has shown that novel amide derivatives containing a 1,2,4-oxadiazole moiety exhibit excellent nematicidal activity, in some cases significantly outperforming the commercial nematicide tioxazafen. nih.govacs.org For example, certain synthesized analogues demonstrated LC₅₀ values against various nematodes (like Bursaphelenchus xylophilus and Aphelenchoides besseyi) that were dramatically lower than those of tioxazafen. nih.govacs.org

The mechanism of action for some of these potent 1,2,4-oxadiazole derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH) in the nematode mitochondrial respiratory chain, which disrupts energy synthesis and leads to nematode death. nih.govacs.org This suggests that this compound could serve as a valuable lead structure for developing new, highly effective nematocides to protect crops. mdpi.com

Contributions to Drug Discovery Pipelines (Pre-clinical Lead Identification)

The 1,2,4-oxadiazole heterocycle is a cornerstone in modern drug discovery, with derivatives showing a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govbohrium.com This scaffold is present in several investigational drugs and has been explored for its potential to inhibit a wide array of biological targets. lifechemicals.com

The potential contributions of this compound to preclinical pipelines are multifaceted:

Anticancer Agents: Derivatives of 1,2,4-oxadiazole have been developed as potent anticancer agents, acting as apoptosis inducers or inhibitors of critical enzymes like Epidermal Growth Factor Receptor (EGFR) and sirtuin 2 (Sirt2). nih.govrsc.orgacs.orgnih.gov

Anti-inflammatory and Neuroprotective Agents: The scaffold is found in molecules designed to inhibit enzymes like monoamine oxidase (MAO), which are targets for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govmdpi.com

Anti-infective Agents: Researchers have synthesized numerous 1,2,4-oxadiazoles with potent activity against drug-resistant bacteria (e.g., MRSA), viruses, and parasites like Leishmania and Trypanosoma. nih.govmdpi.comnih.gov

The structure of this compound, featuring a substituted benzyl (B1604629) group and an amino group, provides a foundation for creating diverse chemical libraries for screening against these high-value biological targets.

Table 1: Research Findings on Bioactive 1,2,4-Oxadiazole Derivatives

| Compound Class/Derivative | Biological Target/Activity | Research Application | Reference(s) |

| Amide-containing 1,2,4-oxadiazoles | Nematicidal (SDH Inhibition) | Agrochemical | nih.govacs.org |

| 1,2,4-Oxadiazole-based Probes | Rpn6 (26S Proteasome Subunit) | Chemical Biology | acs.org |

| 3,5-Diaryl-1,2,4-oxadiazoles | Apoptosis Induction | Anticancer | nih.gov |

| Imidazole-linked 1,2,4-oxadiazoles | EGFR Inhibition | Anticancer | rsc.org |

| N-Acylhydrazone-1,2,4-oxadiazoles | Anti-trypanosomal | Antiparasitic | nih.gov |

| Phenylsulfonamide-linked 1,2,4-oxadiazoles | Carbonic Anhydrase (hCA IX) Inhibition | Anticancer | researchgate.net |

| Kinetobox-derived 1,2,4-oxadiazoles | Sirtuin 2 (Sirt2) Inhibition | Anticancer, Anti-parasitic | acs.orgnih.gov |

| Piperidine-linked 1,2,4-oxadiazoles | Farnesoid X Receptor (FXR) Antagonism | Metabolic Diseases | nih.gov |

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, typically involving the cyclization of an O-acyl amidoxime (B1450833) intermediate. researchgate.net These intermediates are generally formed by reacting an amidoxime with a carboxylic acid or its activated form (like an acid chloride or ester). nih.govchim.it A notable one-pot synthesis method involves reacting amidoximes directly with carboxylic acid esters in a superbase medium. nih.gov

For this compound, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes, such as those employing microwave irradiation or solid-supported reagents, which have proven effective for other oxadiazole derivatives. nih.gov Furthermore, the synthesis of a diverse library of analogues by modifying the substituents at the 3- and 5-positions of the oxadiazole ring is crucial for establishing Structure-Activity Relationships (SAR) and optimizing biological activity. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Oxadiazoles (B1248032)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools are being applied to the oxadiazole class to accelerate the identification and optimization of new drug candidates.

Predictive Modeling (QSAR): 3D Quantitative Structure-Activity Relationship (QSAR) studies have been performed on 1,2,4-oxadiazole derivatives to build models that predict anticancer activity, guiding the design of new, more potent molecules. researchgate.netyoutube.com

Virtual Screening and Target Identification: ML models can screen vast virtual libraries of compounds to identify those likely to be active against a specific target. youtube.com Self-supervised learning on imaging data can help identify the mechanism of action for compounds without prior annotation. youtube.com

De Novo Drug Design: Generative AI models, such as SyntheMol, can design entirely new molecules with desired properties and even generate the chemical recipes to synthesize them, opening up unexplored chemical space for drug discovery. stanford.edu

Applying these AI/ML techniques to libraries based on the this compound scaffold could significantly expedite the discovery of novel leads for therapeutic or agrochemical use. researchgate.net

Multidisciplinary Research Collaborations and Translational Potential (Pre-clinical)

The journey of a compound like this compound from a laboratory chemical to a potential product relies heavily on multidisciplinary collaboration. This involves chemists for synthesis and analogue development, biologists for activity screening and mechanism-of-action studies, and computational scientists for modeling and data analysis. rsc.orgnih.gov

The translational potential of the 1,2,4-oxadiazole scaffold is well-documented in preclinical studies. nih.govbohrium.com For example, optimized 1,2,4-oxadiazole-based Sirt2 inhibitors have been shown to reduce cell viability and inhibit cancer cell migration, confirming their potential for further development. acs.orgnih.gov Similarly, the identification of derivatives with potent nematicidal activity provides a clear path toward translation into agrochemical products. nih.govacs.org Establishing collaborative research programs that bring together academic and industry expertise will be essential to unlock the full preclinical translational potential of this compound and its future analogues.

Q & A

Basic: What synthetic routes are available for 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine, and what are the critical reaction conditions?

The synthesis typically involves cyclocondensation of a nitrile intermediate with hydroxylamine. For example:

- Step 1 : React 4-chlorobenzyl chloride with a nitrile precursor (e.g., cyanoacetamide) under basic conditions to form the benzylated intermediate.

- Step 2 : Cyclize with hydroxylamine hydrochloride in ethanol/water under reflux (80–100°C) to form the oxadiazole ring .

- Critical Conditions : Use stoichiometric hydroxylamine, controlled pH (8–10), and inert atmosphere to minimize side reactions. Phosphorus oxychloride (POCl₃) may act as a cyclization catalyst in some protocols .

Basic: How is the structure of this compound confirmed experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation. For example, a related compound, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was resolved using SHELXL for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl) and oxadiazole C=N signals (δ 160–165 ppm).

- IR : Stretching vibrations for N-H (3300–3400 cm⁻¹) and C=N (1580–1600 cm⁻¹) .

Advanced: How does the 4-chlorobenzyl substituent influence biological activity compared to other substituents?

- Structure-Activity Relationship (SAR) :

- The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability and target binding (e.g., in diuretics or antimicrobial agents) .

- Substitution with fluorobenzyl (as in ) increases polarity but reduces metabolic stability, while bulky tert-butyl groups ( ) may sterically hinder target interactions .

- Data Example : In diuretic studies, this compound showed activity comparable to amiloride, whereas 5-aryl derivatives lacking the chlorobenzyl group were inactive .

Advanced: What computational methods are used to predict electronic properties and binding interactions?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, DFT studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole revealed charge distribution patterns critical for bioactivity .

- Molecular Docking : Models interactions with targets like 11β-HSD1 (a steroid dehydrogenase) using software such as AutoDock. The 4-chlorobenzyl group’s hydrophobic interactions with enzyme pockets are often highlighted .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Case Study : Some oxadiazole derivatives (e.g., 5-aryl-1,2,4-oxadiazol-3-amines) lack diuretic activity despite structural similarity. Potential factors:

- Recommendation : Standardize bioassays (e.g., NIH/EPA guidelines) and validate via orthogonal methods (e.g., SPR for binding affinity).

Basic: What purification techniques are recommended post-synthesis?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of oxadiazole products.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC) .

- Critical Note : Store under nitrogen to prevent oxidation of the amine group .

Advanced: How can solubility and stability be optimized for in vitro assays?

- Salt Formation : Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility .

- Co-solvents : Use DMSO/PBS (10:90) for stock solutions, avoiding concentrations >10 mM to prevent precipitation.

- Stability Studies : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) for 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.